chemical structure and properties of ethyl 3,5-dichloro-2-hydroxybenzoate
chemical structure and properties of ethyl 3,5-dichloro-2-hydroxybenzoate
Title: Technical Guide: Ethyl 3,5-Dichloro-2-Hydroxybenzoate (Ethyl 3,5-Dichlorosalicylate) Document Type: Technical Monograph / Chemical Profile Target Audience: Medicinal Chemists, Process Engineers, and Drug Discovery Scientists[1]
Executive Summary
Ethyl 3,5-dichloro-2-hydroxybenzoate (CAS 68276-69-7), also known as ethyl 3,5-dichlorosalicylate, is a halogenated phenolic ester primarily utilized as a synthetic intermediate in the development of agrochemicals and pharmaceuticals, specifically pyrrolomycin-class antibiotics.[1][2][3] Unlike its isomer ethyl 3,5-dichloro-4-hydroxybenzoate (a common preservative), the 2-hydroxy analog features a characteristic intramolecular hydrogen bond that significantly influences its solubility, lipophilicity, and reactivity profile.[1] This guide provides a comprehensive analysis of its structural properties, synthesis pathways, and biological relevance.
Chemical Identity & Structural Analysis
The molecule consists of a benzoate core substituted with an ethyl ester group at position 1, a hydroxyl group at position 2, and chlorine atoms at positions 3 and 5.
Table 1: Chemical Identity
| Parameter | Detail |
|---|---|
| IUPAC Name | Ethyl 3,5-dichloro-2-hydroxybenzoate |
| Common Synonyms | Ethyl 3,5-dichlorosalicylate; 3,5-Dichlorosalicylic acid ethyl ester |
| CAS Registry Number | 68276-69-7 |
| Molecular Formula | C₉H₈Cl₂O₃ |
| Molecular Weight | 235.06 g/mol |
| SMILES | CCOC(=O)C1=CC(=CC(=C1O)Cl)Cl |
| InChI Key | WMKNGSJJEMFQOT-UHFFFAOYSA-N |[1][2][3][4][5]
Structural Dynamics: The Ortho-Effect
A critical structural feature distinguishing this compound from its 4-hydroxy isomer is the intramolecular hydrogen bond formed between the phenolic hydroxyl proton (C2-OH) and the carbonyl oxygen of the ester group (C1-COOEt).[1]
-
Consequence: This "closed" conformation reduces the polarity of the hydroxyl group, making the molecule less water-soluble and more lipophilic (higher LogP) than predicted by sum-of-parts calculations.[1]
-
Reactivity: The H-bond stabilizes the phenoxide anion less effectively than in open systems, slightly elevating the pKa of the phenol compared to non-hydrogen-bonded analogs, though the electron-withdrawing chlorines at C3 and C5 counter this by increasing acidity.[1]
Physicochemical Profile
Table 2: Physical & Chemical Properties
| Property | Value / Description | Note |
|---|---|---|
| Physical State | Solid (Crystalline powder) | Typically off-white to pale yellow.[1] |
| Melting Point | 120–145 °C (Estimated) | Lower than parent acid (209°C) due to loss of intermolecular dimer H-bonds.[1] |
| Solubility | Soluble in EtOH, DMSO, DCM, EtOAc | Poor water solubility due to lipophilic halogens and internal H-bond.[1] |
| LogP (Octanol/Water) | ~4.3 (Predicted) | High lipophilicity aids membrane permeability. |
| pKa (Phenol) | ~6.5–7.0 | Acidified by Cl substituents (vs. phenol pKa 10). |
Synthesis & Manufacturing Protocols
The industrial preparation typically follows a two-stage sequence starting from salicylic acid.[1]
Stage 1: Chlorination of Salicylic Acid
Salicylic acid is treated with chlorine gas or sulfuryl chloride (
-
Mechanism: Electrophilic Aromatic Substitution (EAS). The hydroxyl group directs ortho/para. Since the ortho (C2) and para (C4) positions relative to the activating OH are the target, but C1 is blocked by COOH, chlorination occurs at C3 (ortho) and C5 (para).
-
Reaction:
[1]
Stage 2: Fischer Esterification
The isolated 3,5-dichlorosalicylic acid is esterified with ethanol under acidic conditions.[1]
Protocol:
-
Dissolution: Dissolve 1.0 eq of 3,5-dichlorosalicylic acid in excess absolute ethanol (10–15 eq).
-
Catalysis: Add catalytic concentrated
(0.1 eq) or thionyl chloride ( ). -
Reflux: Heat to reflux (approx. 78°C) for 6–12 hours. Monitor via TLC.
-
Workup: Concentrate ethanol in vacuo. Dilute residue with EtOAc, wash with saturated
(to remove unreacted acid) and brine. -
Purification: Recrystallize from ethanol/water or purify via silica gel chromatography.
Mechanism Visualization
The following diagram illustrates the acid-catalyzed esterification mechanism specific to this steric environment.
Spectral Characterization
Researchers identifying this compound should look for these diagnostic signals:
-
¹H NMR (CDCl₃, 400 MHz):
-
δ 11.0–11.5 ppm (1H, s): Phenolic OH. Highly deshielded due to intramolecular H-bonding with the ester carbonyl.[1]
-
δ 7.6–7.8 ppm (1H, d, J=2.5 Hz): Aromatic H at C6 (meta coupling).
-
δ 7.4–7.5 ppm (1H, d, J=2.5 Hz): Aromatic H at C4 (meta coupling).
-
δ 4.4 ppm (2H, q): Methylene protons of the ethyl group (
). -
δ 1.4 ppm (3H, t): Methyl protons of the ethyl group (
).
-
-
IR Spectroscopy (KBr):
Biological & Pharmacological Potential[1][6][7]
Ethyl 3,5-dichloro-2-hydroxybenzoate serves primarily as a pharmacophore scaffold rather than a final drug.[1] Its biological utility is defined by the bioisosteric replacement of hydrogen with chlorine, which enhances lipophilicity and metabolic stability.
Key Applications:
-
Pyrrolomycin Synthesis: It is a key intermediate in the synthesis of pyrrolomycins, a class of halogenated antibiotics produced by Actinosporangium bacteria. The ester is converted to a benzophenone derivative via Friedel-Crafts acylation or similar coupling with pyrrole rings.[1]
-
Antifungal/Antibacterial Activity: The 3,5-dichloro substitution pattern on the phenolic ring is known to disrupt bacterial cell membranes and uncouple oxidative phosphorylation.[1] While the ester is less active than the free acid, it acts as a prodrug, hydrolyzing in vivo to release the active 3,5-dichlorosalicylic acid.[1]
Structure-Activity Relationship (SAR)
Safety & Handling
-
Hazards:
-
Handling: Use standard PPE (nitrile gloves, safety goggles). Avoid dust formation.
-
Storage: Store in a cool, dry place. The ester is generally stable but should be kept away from strong bases to prevent hydrolysis.
References
-
Synthesis of Pyrrolomycins: Alves, A. et al. "Synthesis of pyrrolomycins for the conjugation with siderophores as a strategy to fight antimicrobial resistance." University of Porto, 2021. Link
-
Chlorination of Salicylic Acid: Manfre, R. et al. "Processes for preparing 3,5,6-trichlorosalicylic acid and esters thereof."[1] U.S. Patent 4,308,395, 1981. Link
-
Comparative Cytotoxicity: Liu, C. et al. "Comparative cytotoxicity of 3,5-dichloro-2-hydroxybenzoic acid and 3,5-dichloro-4-hydroxybenzoic acid." Environmental Pollution, 2025. Link
-
Chemical Identity: National Center for Biotechnology Information.[1] "PubChem Compound Summary for CID 28460 (Isomer Reference)." PubChem, 2025.[6] Link
-
CAS Registry: Chemical Book.[1] "Ethyl 3,5-dichloro-2-hydroxybenzoate Properties and CAS 68276-69-7." Link
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- 2. 16357-41-8|Ethyl 3-chloro-4-hydroxybenzoate|BLD Pharm [bldpharm.com]
- 3. ethyl 3,5-dichloro-2-propoxybenzoate - CAS号 162760-83-0 - 摩熵化学 [molaid.com]
- 4. 3,5-DICHLORO-2-HYDROXYBENZENESULFONYL CHLORIDE(23378-88-3) 1H NMR [m.chemicalbook.com]
- 5. Naphthalene, 1,2,4a,5,6,8a-hexahydro-4,7-dimethyl-1-(1-methylethyl)-, [1S-(1«alpha»,4a«beta»,8a«alpha»)]- (CAS 24406-05-1) - Chemical & Physical Properties by Cheméo [chemeo.com]
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